molecular formula C20H21ClN2O5S B11242972 7-chloro-5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11242972
M. Wt: 436.9 g/mol
InChI Key: USOMXLYOJABPEZ-UHFFFAOYSA-N
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Description

7-Chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazepine core, a methanesulfonyl group, and a prop-2-en-1-yloxy substituent. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be attached through an etherification reaction, where the corresponding alcohol is reacted with an appropriate alkylating agent.

    Final Coupling and Purification: The final step involves coupling the intermediate with the desired carboxamide moiety, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

7-Chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.

    Industry: It can be utilized in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound shares the methanesulfonyl group and has similar reactivity.

    3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole: Another compound with a methanesulfonyl group, used in different chemical contexts.

Uniqueness

7-Chloro-5-methanesulfonyl-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups and its benzoxazepine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(3-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H21ClN2O5S/c1-3-11-27-16-6-4-5-15(13-16)22-20(24)19-9-10-23(29(2,25)26)17-12-14(21)7-8-18(17)28-19/h3-8,12-13,19H,1,9-11H2,2H3,(H,22,24)

InChI Key

USOMXLYOJABPEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OCC=C

Origin of Product

United States

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